Cas no 25263-44-9 (2-(3-Hydroxyphenyl)acetonitrile)
2-(3-Hydroxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, 3-hydroxy-
- (3-Hydroxyphenyl)acetonitrile
- 3-hydroxypheny acetonitrile
- 3-hydroxyphenylacetonitrile
- (3-Hydroxy-phenyl)-acetonitril
- (3-hydroxy-phenyl)-acetonitrile
- 3-HYDROXY BENZYL CYANIDE
- 3-Oxy-phenylessigsaeure-nitril
- AGN-PC-00NYGN
- Ambap
- CTK1A1526
- m-Hydroxy benzyl cyanide
- M-HYDROXYPHENYLACETONITRILE
- m-Oxy-benzylcyanid
- SureCN1233598
- 2-(3-HYDROXYPHENYL)ACETONITRILE
- 3-Hydroxy-Benzeneacetonitrile
- IEOUEWOHAFNQCO-UHFFFAOYSA-N
- 3-hydroxybenzyl cyanide
- 3-Hydroxyphenyl acetonitrile
- 5340AH
- NE27004
- AB13855
- AK322782
- Z1860991923
- SCHEMBL1233598
- MFCD03265300
- Z1198161712
- 25263-44-9
- DTXSID10549273
- CS-0130341
- EN300-125421
- H1615
- C74311
- SY150626
- m-Hydroxybenzyl cyanide
- AC-10550
- AS-59654
- AKOS006279733
- J-015897
- 2-(3-Hydroxyphenyl)acetonitrile
-
- MDL: MFCD03265300
- Inchi: 1S/C8H7NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4H2
- InChI Key: IEOUEWOHAFNQCO-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(CC#N)=C1
Computed Properties
- Exact Mass: 133.05281
- Monoisotopic Mass: 133.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 44
Experimental Properties
- Melting Point: 51.0 to 55.0 deg-C
- Boiling Point: 106°C/0.03mmHg(lit.)
- PSA: 44.02
2-(3-Hydroxyphenyl)acetonitrile Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
2-(3-Hydroxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112298-5g |
2-(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 95% | 5g |
$367.50 | 2023-09-02 | |
| Alichem | A019112298-10g |
2-(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 95% | 10g |
$572.00 | 2023-09-02 | |
| Alichem | A019112298-25g |
2-(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 95% | 25g |
$970.20 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1615-1G |
(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 95.0%(GC) | 1G |
990CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1615-5G |
(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 95.0%(GC) | 5G |
3450CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS938-100mg |
(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 95+% | 100mg |
552CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS938-1g |
(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 95+% | 1g |
963.0CNY | 2021-07-10 | |
| TRC | H100570-250mg |
2-(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | H100570-500mg |
2-(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | H100570-1g |
2-(3-Hydroxyphenyl)acetonitrile |
25263-44-9 | 1g |
$ 110.00 | 2022-06-04 |
2-(3-Hydroxyphenyl)acetonitrile Suppliers
2-(3-Hydroxyphenyl)acetonitrile Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-(3-Hydroxyphenyl)acetonitrile
Comprehensive Guide to 2-(3-Hydroxyphenyl)acetonitrile (CAS No. 25263-44-9): Properties, Applications, and Market Insights
2-(3-Hydroxyphenyl)acetonitrile (CAS No. 25263-44-9), also known as 3-Hydroxybenzyl cyanide, is an important organic compound widely used in pharmaceutical and chemical synthesis. This aromatic nitrile derivative features a hydroxyl group at the meta position, making it a versatile intermediate for various industrial applications. With the growing interest in fine chemicals and pharmaceutical intermediates, this compound has gained significant attention from researchers and manufacturers alike.
The molecular structure of 2-(3-Hydroxyphenyl)acetonitrile consists of a benzene ring substituted with both a hydroxyl group and an acetonitrile moiety. This unique arrangement contributes to its chemical reactivity and makes it valuable for synthesizing more complex molecules. Recent studies highlight its role in developing bioactive compounds, particularly in the field of medicinal chemistry, where researchers are exploring its potential for creating novel therapeutic agents.
One of the most common questions about 2-(3-Hydroxyphenyl)acetonitrile relates to its synthesis methods. The compound can be prepared through several routes, including the cyanation of 3-hydroxybenzyl halides or the hydroxylation of phenylacetonitrile derivatives. These processes are frequently searched by chemistry students and professionals looking for efficient synthetic pathways. The compound's stability under various conditions makes it particularly useful for multi-step organic synthesis.
In the pharmaceutical industry, 2-(3-Hydroxyphenyl)acetonitrile serves as a key building block for numerous active pharmaceutical ingredients (APIs). Its applications extend to the development of cardiovascular drugs, central nervous system agents, and anti-inflammatory compounds. With the increasing demand for personalized medicine and targeted therapies, this intermediate has become even more valuable in drug discovery programs.
The global market for 2-(3-Hydroxyphenyl)acetonitrile has shown steady growth, driven by expanding pharmaceutical R&D activities and the compound's versatility in organic synthesis. Manufacturers are focusing on improving production efficiency and purity levels to meet the stringent requirements of the pharmaceutical sector. Recent trends indicate growing interest in green chemistry approaches for producing this compound, aligning with the industry's sustainability goals.
From a safety perspective, proper handling procedures should always be followed when working with 2-(3-Hydroxyphenyl)acetonitrile. While not classified as hazardous under normal conditions, standard laboratory precautions are recommended. The compound's material safety data sheet (MSDS) provides detailed information about storage conditions, personal protective equipment, and first aid measures, which are frequently searched topics among laboratory personnel.
Analytical characterization of 2-(3-Hydroxyphenyl)acetonitrile typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods are crucial for quality control in industrial settings and are often discussed in research papers and technical forums. The compound's distinct spectral signatures make it relatively easy to identify and quantify in various matrices.
Recent advancements in flow chemistry and continuous manufacturing have opened new possibilities for the production of 2-(3-Hydroxyphenyl)acetonitrile. These innovative approaches offer advantages in terms of scalability, reproducibility, and reduced environmental impact. Many chemical engineers and process chemists are actively researching these methods to optimize the synthesis of this valuable intermediate.
The future outlook for 2-(3-Hydroxyphenyl)acetonitrile appears promising, with potential applications emerging in agrochemicals and specialty chemicals. As research continues to uncover new uses for this compound, its commercial importance is expected to grow. Companies specializing in custom synthesis and contract manufacturing are particularly interested in developing efficient routes to this and related compounds.
For researchers working with 2-(3-Hydroxyphenyl)acetonitrile, understanding its structure-activity relationships is crucial. The compound's molecular features influence its reactivity and interaction with biological targets, making it a subject of ongoing investigation in computational chemistry and molecular modeling studies. These aspects are frequently explored in academic research and industrial drug discovery programs.
In conclusion, 2-(3-Hydroxyphenyl)acetonitrile (CAS No. 25263-44-9) represents a valuable chemical building block with diverse applications across multiple industries. Its importance in pharmaceutical synthesis, combined with emerging applications in other fields, ensures its continued relevance in chemical research and manufacturing. As technology advances and new synthetic methodologies develop, this compound will likely play an even more significant role in the creation of innovative chemical products.
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